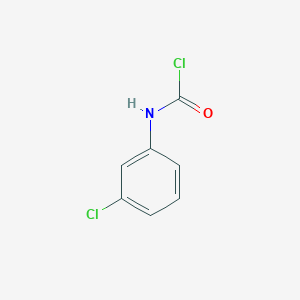
(3-Chlorophenyl)carbamic chloride
概要
説明
(3-Chlorophenyl)carbamic chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Carbamates
One of the primary applications of (3-Chlorophenyl)carbamic chloride is in the synthesis of carbamates. Carbamates are versatile compounds used in various fields, including agriculture and pharmaceuticals. The synthesis typically involves the reaction of this compound with alcohols or amines under catalytic conditions.
Catalytic Methods:
- Recent studies have shown that zinc chloride can effectively catalyze the formation of carbamates from this compound and various substrates. For instance, the reaction of 4-(3-chlorophenyl)but-1-ol with carbamoyl chlorides yielded significant yields (73% to 77%) of the desired carbamate products .
Pharmaceutical Applications
This compound serves as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of drugs that act on the central nervous system.
Case Study: Bupropion
- Bupropion hydrochloride, an antidepressant and smoking cessation aid, utilizes intermediates derived from this compound in its synthesis. The compound's ability to modulate neurotransmitter levels makes it a valuable therapeutic agent .
Agrochemical Uses
In agriculture, this compound is utilized to create herbicides and plant growth regulators. Its derivatives can inhibit specific enzymes in plants, thereby controlling growth and development.
Example: Chlorpropham
- Chlorpropham, a derivative of this compound, is widely used as a herbicide and plant growth retardant. It plays a crucial role in agricultural practices by managing unwanted plant growth and enhancing crop yield .
Industrial Applications
The compound also finds applications in various industrial processes, particularly in the production of polymers and coatings.
Polyurethane Production:
- Carbamates derived from this compound are significant in synthesizing polyurethane polymers, which are essential for manufacturing synthetic fibers, adhesives, foams, and surface coatings .
Environmental Considerations
While this compound has numerous applications, its environmental impact must be considered. Regulatory assessments often evaluate its toxicity and potential effects on human health and ecosystems.
Toxicological Studies:
特性
分子式 |
C7H5Cl2NO |
|---|---|
分子量 |
190.02 g/mol |
IUPAC名 |
N-(3-chlorophenyl)carbamoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H,10,11) |
InChIキー |
PTPFCDUAUCDTRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













